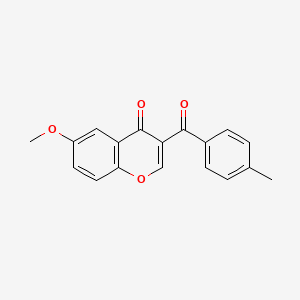
N-(4-fluorophenyl)-2-methyl-4-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorophenyl)-2-methyl-4-quinolinecarboxamide, also known as FMQQ, is a synthetic compound that belongs to the class of quinolinecarboxamides. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and pharmacology.
作用机制
The mechanism of action of N-(4-fluorophenyl)-2-methyl-4-quinolinecarboxamide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. N-(4-fluorophenyl)-2-methyl-4-quinolinecarboxamide has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been found to inhibit the activity of protein kinase C, an enzyme involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-2-methyl-4-quinolinecarboxamide has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis, a form of programmed cell death, in cancer cells. N-(4-fluorophenyl)-2-methyl-4-quinolinecarboxamide has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. Furthermore, N-(4-fluorophenyl)-2-methyl-4-quinolinecarboxamide has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been found to exhibit antioxidant activity by scavenging free radicals.
实验室实验的优点和局限性
N-(4-fluorophenyl)-2-methyl-4-quinolinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. It is also stable and can be stored for long periods without degradation. Furthermore, N-(4-fluorophenyl)-2-methyl-4-quinolinecarboxamide has been extensively studied, and its pharmacological effects are well-documented. However, N-(4-fluorophenyl)-2-methyl-4-quinolinecarboxamide also has some limitations for lab experiments. It is a complex compound that requires expertise in organic chemistry for its synthesis. Furthermore, its mechanism of action is not fully understood, which limits its potential applications in certain fields.
未来方向
N-(4-fluorophenyl)-2-methyl-4-quinolinecarboxamide has several potential future directions in various fields. In medicinal chemistry, N-(4-fluorophenyl)-2-methyl-4-quinolinecarboxamide can be further modified to enhance its pharmacological properties and reduce its toxicity. Furthermore, N-(4-fluorophenyl)-2-methyl-4-quinolinecarboxamide can be studied for its potential use in the treatment of other diseases, such as viral infections and autoimmune diseases. In drug discovery, N-(4-fluorophenyl)-2-methyl-4-quinolinecarboxamide can be used as a lead compound to develop new drugs with improved pharmacological properties. Furthermore, N-(4-fluorophenyl)-2-methyl-4-quinolinecarboxamide can be studied for its potential use as a diagnostic tool for certain diseases. Overall, N-(4-fluorophenyl)-2-methyl-4-quinolinecarboxamide has several potential future directions, and further research is needed to fully explore its potential applications.
Conclusion:
N-(4-fluorophenyl)-2-methyl-4-quinolinecarboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been extensively studied for its potential use in the treatment of cancer, neurological disorders, and infectious diseases. N-(4-fluorophenyl)-2-methyl-4-quinolinecarboxamide has several advantages for lab experiments, including its stability and well-documented pharmacological effects. However, it also has some limitations, including its complex synthesis process and limited understanding of its mechanism of action. Further research is needed to fully explore the potential applications of N-(4-fluorophenyl)-2-methyl-4-quinolinecarboxamide in various fields.
合成方法
N-(4-fluorophenyl)-2-methyl-4-quinolinecarboxamide can be synthesized using a multistep process involving the condensation of 4-fluoroaniline with 2-methyl-4-quinolinecarboxylic acid to form the intermediate product. The intermediate product is then subjected to further reactions to obtain the final product, N-(4-fluorophenyl)-2-methyl-4-quinolinecarboxamide. The synthesis of N-(4-fluorophenyl)-2-methyl-4-quinolinecarboxamide is a complex process that requires expertise in organic chemistry.
科学研究应用
N-(4-fluorophenyl)-2-methyl-4-quinolinecarboxamide has shown promising results in various scientific research applications. It has been extensively studied for its potential use in the treatment of cancer, neurological disorders, and infectious diseases. N-(4-fluorophenyl)-2-methyl-4-quinolinecarboxamide has been found to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. N-(4-fluorophenyl)-2-methyl-4-quinolinecarboxamide has shown neuroprotective effects in animal models of these diseases. Furthermore, N-(4-fluorophenyl)-2-methyl-4-quinolinecarboxamide has been found to exhibit antibacterial and antifungal activity against various microorganisms.
属性
IUPAC Name |
N-(4-fluorophenyl)-2-methylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O/c1-11-10-15(14-4-2-3-5-16(14)19-11)17(21)20-13-8-6-12(18)7-9-13/h2-10H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXLLLGGPOGUBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204429 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-fluorophenyl)-2-methylquinoline-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[4-(diethylamino)benzylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5728290.png)
![N,N-diethyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5728291.png)
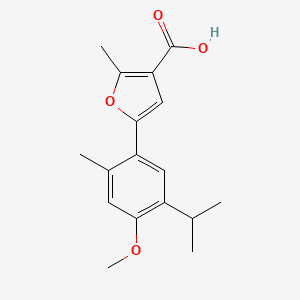

![2-methoxy-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5728327.png)
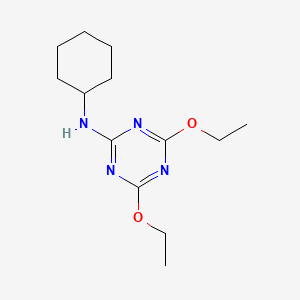


![N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5728346.png)
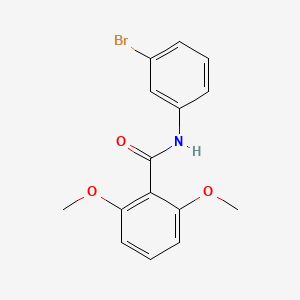
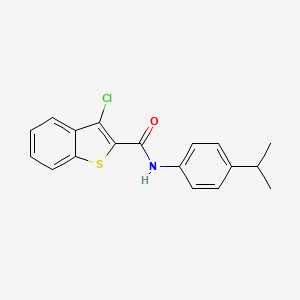
![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5728370.png)
![2-[(2-quinolinylthio)methyl]benzonitrile](/img/structure/B5728375.png)
